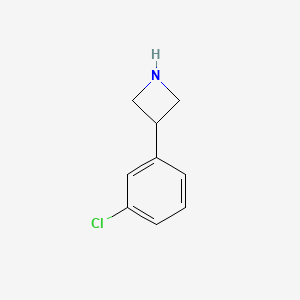

3-(3-Chlorophenyl)azetidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(3-Chlorophenyl)azetidine” is a chemical compound with the molecular formula C9H10ClN . It is a derivative of azetidine, a four-membered heterocyclic compound with one nitrogen atom and three carbon atoms .

Synthesis Analysis

Azetidines, including “3-(3-Chlorophenyl)azetidine”, can be synthesized through various methods. One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Other synthetic strategies include cyclization, cycloaddition, and transformation of other heterocyclic reactions .

Molecular Structure Analysis

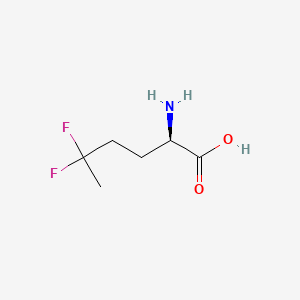

The molecular weight of “3-(3-Chlorophenyl)azetidine” is 167.64 . As a derivative of azetidine, it shares the four-membered ring structure characteristic of azetidines .

Aplicaciones Científicas De Investigación

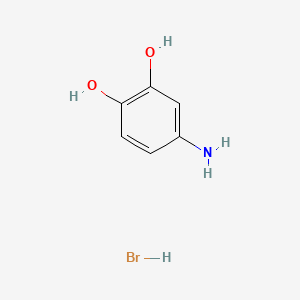

Cholesterol Inhibition : A study by Salman and Magtoof (2019) discusses the synthesis and characterization of a compound similar to 3-(3-Chlorophenyl)azetidine, which demonstrated potential as a blood cholesterol inhibitor in laboratory animals (Salman & Magtoof, 2019).

Antioxidant Activity : Research by Nagavolu et al. (2017) explored the synthesis of Schiff bases and azetidines derived from phenyl urea derivatives, revealing moderate to significant antioxidant effects compared to ascorbic acid (Nagavolu et al., 2017).

Synthetic Chemistry : Mehra et al. (2017) highlighted the importance of azetidines in synthetic chemistry, noting their utility in catalytic processes and as heterocyclic synthons (Mehra et al., 2017).

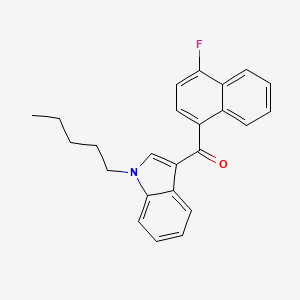

Neuroleptic Activity : A 1986 study by Assandri et al. explored the metabolism of a neuroleptic agent related to azetidines and identified active metabolites with neuroleptic properties (Assandri et al., 1986).

Ion Transport in Plants : Research by Pitman et al. (1977) investigated the effect of Azetidine 2-carboxylic Acid, an analog of proline, on ion uptake and release in barley roots, highlighting its impact on protein synthesis and ion transport (Pitman et al., 1977).

Polymerization : A study by Schacht and Goethals (1974) examined the cationic polymerization of azetidine, revealing insights into the structure and chemical behavior of polymers derived from this compound (Schacht & Goethals, 1974).

Synthesis of Functionalized Azetidines : Ye et al. (2011) discussed the synthesis of azetidin-3-ones, a structural isomer of azetidin-2-ones, highlighting their potential as substrates for the synthesis of functionalized azetidines (Ye, He, & Zhang, 2011).

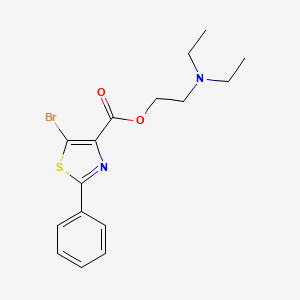

Energetic Building Block : A 2018 paper by Kohler et al. described the synthesis of 3-(Bromoethynyl)azetidine, a highly energetic building block, emphasizing its potential applications in the production of APIs (Kohler et al., 2018).

Antimicrobial and Antitubercular Activities : Ilango and Arunkumar (2011) synthesized and evaluated novel trihydroxy benzamido azetidin-2-one derivatives, finding them effective as antimicrobial and antitubercular agents (Ilango & Arunkumar, 2011).

Pharmacological Interests : Parmar et al. (2021) reviewed the synthesis and biological significance of azetidines, highlighting their diverse range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties (Parmar et al., 2021).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(3-chlorophenyl)azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8,11H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHRLOXZZSLYRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70741751 |

Source

|

| Record name | 3-(3-Chlorophenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70741751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Chlorophenyl)azetidine | |

CAS RN |

1203798-86-0 |

Source

|

| Record name | 3-(3-Chlorophenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70741751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium 5-{[4-chloro-6-(4-methyl-2-sulfoanilino)-1,3,5-triazin-2-yl]amino}-3-[2-(4,5-dimethyl-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonate (2/1)](/img/structure/B584612.png)

![3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole](/img/structure/B584627.png)